molecular formula C6H8O6 B3060971 beta-D-Glucurono-gamma-lactone CAS No. 18281-92-0

beta-D-Glucurono-gamma-lactone

Cat. No. B3060971
CAS RN: 18281-92-0
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-APMUVNQYSA-N
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Description

Beta-D-Glucurono-gamma-lactone, also known as D-Glucuronic acid γ-lactone, Glucourono-γ-lactone, Glucurone or Glycurone, is a carbohydrate derivative . It is converted into L-ascorbic acid in animals and the human body . Its molecule contains two five-membered rings .


Synthesis Analysis

Beta-D-Glucurono-gamma-lactone is a normal human metabolite produced from glucose as the starting material . It serves as a precursor for the synthesis of a number of deoxy sugars . The synthesis and characterization of simple lactones are described, which due to the easy methods of the synthesis are of high importance for the industry .


Molecular Structure Analysis

The molecule of Beta-D-Glucurono-gamma-lactone contains two five-membered rings . It contains a total of 21 bonds; 13 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

Beta-D-Glucurono-gamma-lactone is an oxidized derivative of glucose. It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide, which is often the key product of the enzyme .


Physical And Chemical Properties Analysis

Beta-D-Glucurono-gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Microwave-Assisted Synthesis : Beta-D-Glucurono-gamma-lactone has been used in the microwave-assisted synthesis of various chemical compounds. For example, 2,3,4-Tri-O-acetyl-D-glucurono-6,1-lactone was synthesized from D-glucuronic acid using this method (Rat et al., 2007).

  • Reactivity in Hydrolysis Reactions : The reactivity of beta-lactones like Beta-D-Glucurono-gamma-lactone in hydrolysis reactions provides insights into their behavior as electrophilic molecules. This reactivity has implications for understanding their biochemical and pharmacological properties (Pérez-Prior et al., 2005).

Biological Applications

  • Enzymatic Synthesis and Biological Properties : Beta-D-Glucurono-gamma-lactone has been used in the enzymatic synthesis of novel compounds like sucuronic acid, highlighting its versatility in biotechnological applications. The synthesized compounds exhibit stable properties under various conditions (Hosaka et al., 2018).

  • β-Glucuronidase Inhibition : Derivatives of Beta-D-Glucurono-gamma-lactone have been studied for their potential in inhibiting β-glucuronidase, an enzyme with significant implications in cancer cell proliferation and metastasis. These studies are important for developing new therapeutic agents (Taha et al., 2020).

Future Directions

Future research directions include genome-based discovery of biosynthetic gene clusters that may produce novel compounds with Beta-D-Glucurono-gamma-lactone rings . This work identifies computational and experimental bottlenecks and highlights future directions for genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .

properties

IUPAC Name

(2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-APMUVNQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucurono-gamma-lactone

CAS RN

18281-92-0
Record name beta-D-Glucurono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-GLUCURONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1A2T399I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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